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Compound of Interest

Compound Name: BAY1125976

Cat. No.: B612003

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of BAY1125976, a selective allosteric AKT1/2 inhibitor, in preclinical in vivo mouse xenograft

models. The information is compiled from publicly available research to guide the design and
execution of efficacy studies.

Introduction

BAY1125976 is a potent and selective inhibitor of AKT1 and AKT2, key components of the
PISK/AKT/mTOR signaling pathway.[1] This pathway is frequently dysregulated in various
cancers, making it a critical target for therapeutic intervention. In preclinical studies,
BAY1125976 has demonstrated significant antitumor activity in a range of cancer models with
activated AKT signaling.[1][2] These notes provide detailed dosage information and
experimental protocols for utilizing BAY1125976 in mouse xenograft studies.

Mechanism of Action

BAY1125976 functions as a selective, allosteric inhibitor of AKT1 and AKT2, with significantly
less activity against AKT3.[1] It binds to an allosteric pocket formed by the kinase and
pleckstrin homology (PH) domains of inactive AKT1, thereby preventing its phosphorylation and
subsequent activation by PDK1.[1][2] This inhibition of AKT activation disrupts downstream
signaling, leading to reduced cell proliferation and induction of apoptosis in tumor cells with an
overactive PI3K/AKT/mTOR pathway.[3][4]
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PIBK/IAKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell
growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of
receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K. PI3K then
phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol
3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell
membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated
AKT then phosphorylates a multitude of downstream targets that promote cell growth and
survival. BAY1125976's inhibition of AKT1/2 effectively blocks these downstream effects.
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Caption: PI3BK/AKT/mTOR signaling pathway and the inhibitory action of BAY1125976.

Quantitative Data Summary
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The following tables summarize the in vivo dosages and experimental parameters for
BAY1125976 in various mouse xenograft models based on published studies.

Table 1: BAY1125976 In Vivo Dosage and Efficacy in Mouse Xenograft Models
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Protocol 1: Preparation of BAY1125976 Formulation for
Oral Administration

This protocol is adapted from a general method for formulating poorly water-soluble
compounds for in vivo use.

Materials:

BAY1125976 powder

Dimethyl sulfoxide (DMSO)

PEG300 (Polyethylene glycol 300)

Tween 80 (Polysorbate 80)

Sterile saline (0.9% NacCl) or sterile water (ddH20)
Procedure:

e Prepare a stock solution of BAY1125976 in DMSO. For example, to create a 10 mg/mL
stock, dissolve 10 mg of BAY1125976 in 1 mL of DMSO.

o To prepare the final dosing solution, use the following volumetric ratios: 10% DMSO, 40%
PEG300, 5% Tween 80, and 45% sterile saline.

e For a1 mL final volume:

o

Start with 400 uL of PEG300 in a sterile microcentrifuge tube.

[¢]

Add 100 pL of the BAY1125976 DMSO stock solution to the PEG300 and mix thoroughly
until the solution is clear.

[¢]

Add 50 pL of Tween 80 and mix until the solution is clear.

[¢]

Add 450 pL of sterile saline to reach the final volume of 1 mL and mix thoroughly.
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e The final concentration of this example formulation would be 1 mg/mL. Adjust the
concentration of the initial DMSO stock to achieve the desired final concentration for dosing.

e Itis recommended to prepare this formulation fresh on the day of administration.

Protocol 2: General Procedure for a Subcutaneous
Xenograft Study

This protocol provides a general workflow for establishing and conducting a subcutaneous
xenograft study to evaluate the efficacy of BAY1125976. Specific details for KPL-4, MCF7, and
LAPC-4 models are included.

Materials and Animals:

Female athymic nude, NOD/SCID, or NSG mice, 6-8 weeks old.

e Cancer cell lines (e.g., KPL-4, MCF7, LAPC-4).

e Cell culture medium and reagents.

e Matrigel®.

o Testosterone pellets (for LAPC-4 model).

» Calipers for tumor measurement.

e BAY1125976 formulation and vehicle control.

Experimental Workflow:
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Caption: General workflow for a mouse xenograft efficacy study.
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Detailed Steps:

e Cell Culture and Preparation:

[¢]

o

[e]

(¢]

Culture cancer cells according to standard protocols.
Harvest cells during the exponential growth phase.
Perform a cell viability count (e.g., using trypan blue); viability should be >95%.

Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel® at the desired
concentration.

e Tumor Cell Implantation:

KPL-4 Model: Subcutaneously inject 1-3 million KPL-4 cells in 100 pL of the cell/Matrigel
suspension into the flank of female nude or NOD/SCID mice.

MCF7 Model: Subcutaneously inject approximately 10 million MCF7 cells in a cell/Matrigel
suspension into the flank of female nude mice. Estrogen supplementation is required for
MCF7 tumor growth.

LAPC-4 Model: Subcutaneously inject approximately 10 million LAPC-4 cells in a
cell/Matrigel suspension into the flank of male SCID or nude mice.[5][6] These mice
require testosterone supplementation, which can be provided by implanting testosterone
pellets subcutaneously.[5]

e Tumor Growth Monitoring and Treatment Initiation:

Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be
calculated using the formula: (Length x Width?) / 2.

Once tumors reach an average volume of 100-200 mm3, randomize the mice into
treatment and control groups.[7][8]

Initiate treatment by administering BAY1125976 (e.g., 25 or 50 mg/kg) or the vehicle
control orally, once daily.
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» Efficacy Evaluation and Study Endpoints:
o Continue to monitor tumor volume and body weight 2-3 times per week.

o The study should be terminated when tumors in the control group reach a predetermined
endpoint, such as a maximum volume (e.g., 1500-2000 mm3) or when tumors show signs
of ulceration, as per institutional animal care and use committee (IACUC) guidelines.[9]

o At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., pharmacodynamics, histology).

Disclaimer

This document is intended for research purposes only and provides a synthesis of publicly
available information. It is not a substitute for a thorough literature review and consultation with
institutional animal care and use committees. Researchers should optimize these protocols for
their specific experimental conditions and adhere to all relevant safety and ethical guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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